molecular formula C11H10BrNO B12983152 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one

Cat. No.: B12983152
M. Wt: 252.11 g/mol
InChI Key: REUJASKNFVPCDT-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol This compound is characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized isoquinoline derivatives .

Scientific Research Applications

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the spirocyclopropane ring.

    1-Bromo-4-cyclopropylbenzene: Contains a cyclopropane ring but differs in the aromatic core.

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar isoquinoline core but with different substituents.

Uniqueness

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-9-8(5-7)10(14)13-6-11(9)3-4-11/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

REUJASKNFVPCDT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

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